2,4-Bis[(dimethylamino)methyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(dimethylamino)methyl]-6-methylphenol is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.333 g/mol . It is known for its unique structure, which includes two dimethylamino groups attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol typically involves the reaction of 2,4-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(dimethylamino)methyl]-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-Bis[(dimethylamino)methyl]-6-methylphenol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but with chlorine atoms instead of dimethylamino groups.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups, offering different steric and electronic properties.
Uniqueness
2,4-Bis[(dimethylamino)methyl]-6-methylphenol is unique due to its specific arrangement of dimethylamino groups, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
34912-09-9 |
---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2,4-bis[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)7-12(13(10)16)9-15(4)5/h6-7,16H,8-9H2,1-5H3 |
InChI Key |
NYNRDINGKLPEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.